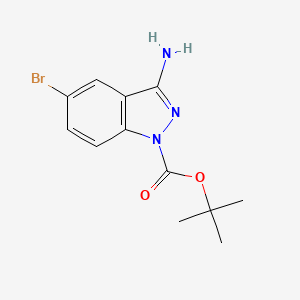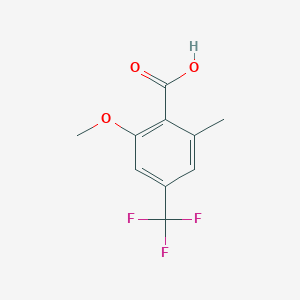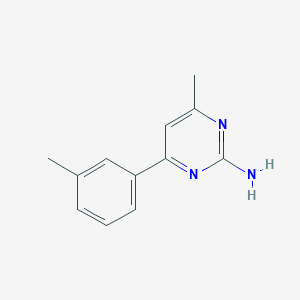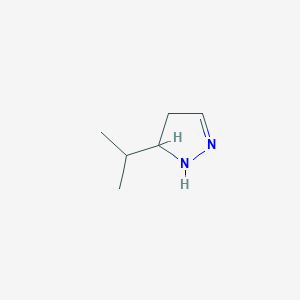
tert-butyl N-(3-acetylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-acetylcyclobutyl)carbamate (TACB) is an organic compound that is widely used in scientific research and lab experiments. It is a cyclic carbamate ester, which is a type of chemical compound that is formed from the reaction of an alcohol and an acid. TACB is a versatile compound that can be used for a variety of purposes, including synthesis, drug development, and biochemical studies.
Scientific Research Applications
Tert-butyl N-(3-acetylcyclobutyl)carbamate has been used in a wide range of scientific research applications, including drug development, biochemical studies, and synthesis. For example, it has been used in the synthesis of anti-cancer drugs, such as paclitaxel and docetaxel. It has also been used in the synthesis of other drugs, such as anti-inflammatory drugs and antifungal drugs. In addition, it has been used in the synthesis of peptide-based drugs, such as insulin and human growth hormone.
Mechanism Of Action
Tert-butyl N-(3-acetylcyclobutyl)carbamate works by forming a covalent bond with the target molecule. This bond is formed when the tert-butyl group of tert-butyl N-(3-acetylcyclobutyl)carbamate reacts with a functional group on the target molecule. This reaction causes the target molecule to undergo a conformational change, which can lead to a variety of effects, such as the activation or inhibition of enzymes or receptors.
Biochemical and Physiological Effects
tert-butyl N-(3-acetylcyclobutyl)carbamate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using tert-butyl N-(3-acetylcyclobutyl)carbamate in lab experiments is its versatility. It can be used for a variety of purposes, including synthesis, drug development, and biochemical studies. In addition, it is relatively easy to synthesize and is relatively stable. However, one of the main limitations of using tert-butyl N-(3-acetylcyclobutyl)carbamate is its toxicity. It is classified as a hazardous compound and should be handled with care.
Future Directions
There are a number of potential future directions for research involving tert-butyl N-(3-acetylcyclobutyl)carbamate. For example, further research could be conducted to explore its potential as a drug delivery system. In addition, further research could be conducted to explore its potential as a therapeutic agent, such as for the treatment of cancer or other diseases. Furthermore, further research could be conducted to explore its potential as a biomarker for disease diagnosis. Finally, further research could be conducted to explore its potential as a tool for drug discovery and development.
Synthesis Methods
Tert-butyl N-(3-acetylcyclobutyl)carbamate can be synthesized from the reaction of tert-butanol, acetic anhydride, and cyclobutylmethyl carbamate. The reaction is conducted in a solvent, such as dichloromethane or acetonitrile, at a temperature of around 0°C. The reaction is typically complete within 30 minutes.
properties
IUPAC Name |
tert-butyl N-(3-acetylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(13)8-5-9(6-8)12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJRFDNQFJRTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-acetylcyclobutyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)
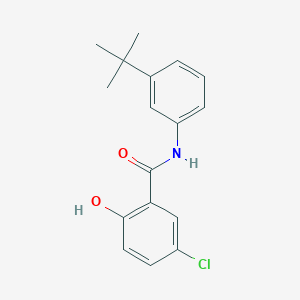
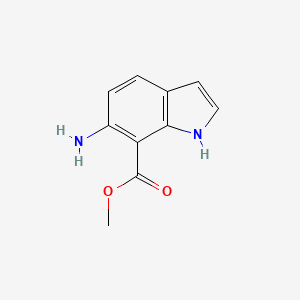
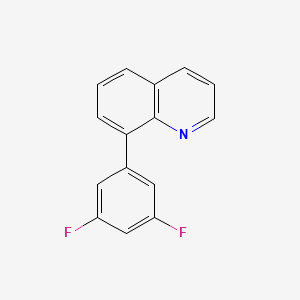
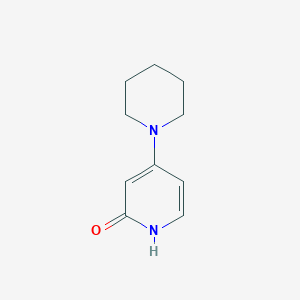
![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)

